N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide
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Overview
Description
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C16H14N2O3. It features an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis to form the oxazolidinone ring . The benzamide group can then be introduced through a coupling reaction with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Contezolid: A newer oxazolidinone derivative in clinical trials.
Uniqueness
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is unique due to its specific structure, which combines an oxazolidinone ring with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a compound belonging to the oxazolidinone class, which is widely recognized for its diverse biological activities, particularly in pharmaceutical applications. This compound features a unique structural arrangement that includes an oxazolidinone ring fused to a phenyl group and a benzamide moiety, contributing to its distinctive properties and biological activities.
Anticancer Properties
One of the significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have demonstrated that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) protein interaction, which is critical in various types of leukemia. Disruption of this interaction can potentially inhibit oncogenic signaling pathways, making it a candidate for therapeutic development in cancer treatment .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It has shown efficacy against resistant bacterial strains by inhibiting protein synthesis in bacteria, which is a common mechanism for many antibiotics. The compound's ability to target bacterial ribosomes suggests its potential utility in treating infections caused by multidrug-resistant organisms .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in oncogenesis.
- Antibacterial Mechanism : It inhibits bacterial protein synthesis by binding to ribosomal components, thereby preventing bacterial growth and replication .
Comparative Studies
Comparative studies with other oxazolidinone derivatives have highlighted the unique biological activity profile of this compound. For instance, similar compounds such as N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide exhibit antibacterial properties but may differ in their specific mechanisms or efficacy against certain pathogens .
Table of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Oxazolidinone ring + phenyl + benzamide | Anticancer (MLL inhibitor), Antibacterial |
5-fluoro-N,N-di(propan-2-yl)benzamide | Benzamide with fluorine substitution | Anticancer |
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide | Allyl group on oxazolidinone | Antibacterial |
Case Study: Inhibition of MLL Interaction
A study focusing on the inhibition of the menin-Mixed Lineage Leukemia (MLL) interaction demonstrated that N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide effectively disrupted this interaction in vitro. This disruption resulted in decreased proliferation of leukemia cells, indicating its potential as a therapeutic agent for targeting MLL-driven leukemias .
Case Study: Antibacterial Efficacy
Another research initiative evaluated the antibacterial properties of N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide against various strains of bacteria, including MRSA. The compound exhibited significant minimum inhibitory concentrations (MICs), showcasing its effectiveness against resistant strains and supporting its development as a novel antibiotic .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-15(12-5-2-1-3-6-12)17-13-7-4-8-14(11-13)18-9-10-21-16(18)20/h1-8,11H,9-10H2,(H,17,19) |
InChI Key |
CTLMEDKNCDPEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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